molecular formula C28H28N6S4 B10858797 Bisbendazole CAS No. 32195-33-8

Bisbendazole

Cat. No.: B10858797
CAS No.: 32195-33-8
M. Wt: 576.8 g/mol
InChI Key: HYMMMXNCSPCFPW-UHFFFAOYSA-N
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Description

BISBENDAZOLE is a benzimidazole derivative known for its broad-spectrum anthelmintic properties. It is structurally related to other benzimidazole compounds such as albendazole and mebendazole. This compound is primarily used to treat parasitic worm infections by inhibiting the growth and multiplication of these organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BISBENDAZOLE typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield benzimidazole derivatives. Another approach involves the use of aromatic aldehydes in the presence of an acid catalyst to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of eco-friendly solvents like water have been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

BISBENDAZOLE undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .

Scientific Research Applications

BISBENDAZOLE has a wide range of applications in scientific research:

Mechanism of Action

BISBENDAZOLE exerts its effects by inhibiting tubulin polymerization, which is essential for the formation of microtubules. This inhibition disrupts the cytoskeleton of parasitic worms, leading to their immobilization and eventual death. The compound targets the colchicine-binding site on tubulin, preventing its assembly into microtubules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BISBENDAZOLE is unique in its ability to inhibit a broad range of parasitic worms with high efficacy. Compared to albendazole and mebendazole, this compound has shown better bioavailability and a broader spectrum of activity. Thiabendazole, while effective, is less commonly used due to its side effects .

Properties

CAS No.

32195-33-8

Molecular Formula

C28H28N6S4

Molecular Weight

576.8 g/mol

IUPAC Name

1-(1-methylbenzimidazol-2-yl)ethyl N-[4-[1-(1-methylbenzimidazol-2-yl)ethylsulfanylcarbothioylamino]phenyl]carbamodithioate

InChI

InChI=1S/C28H28N6S4/c1-17(25-31-21-9-5-7-11-23(21)33(25)3)37-27(35)29-19-13-15-20(16-14-19)30-28(36)38-18(2)26-32-22-10-6-8-12-24(22)34(26)4/h5-18H,1-4H3,(H,29,35)(H,30,36)

InChI Key

HYMMMXNCSPCFPW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)SC(=S)NC3=CC=C(C=C3)NC(=S)SC(C)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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